

# A Comparative Guide to DREADD Agonists: CNO vs. Agonist 21

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## Compound of Interest

Compound Name: *DREADD agonist 21*  
*dihydrochloride*

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For researchers in neuroscience and drug development utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), the choice of agonist is critical for the precision and validity of experimental outcomes. This guide provides a detailed comparison of the behavioral effects of the traditional agonist, Clozapine-N-Oxide (CNO), and a newer alternative, DREADD Agonist 21 (also known as Compound 21 or C21), supported by experimental data.

## Overview of CNO and Agonist 21

Clozapine-N-Oxide (CNO) has been the most widely used agonist for DREADD systems. However, a significant drawback is its *in vivo* back-metabolism to clozapine, an atypical antipsychotic with its own psychoactive properties and off-target effects.<sup>[1][2][3][4][5][6]</sup> This conversion can confound the interpretation of behavioral studies, as the observed effects may not be solely attributable to DREADD activation.

DREADD Agonist 21 (C21) has emerged as a promising alternative. It is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, possessing excellent bioavailability and brain penetrability. Crucially, C21 does not metabolize into clozapine, thereby minimizing the risk of off-target effects associated with CNO.

## Quantitative Behavioral Data Comparison

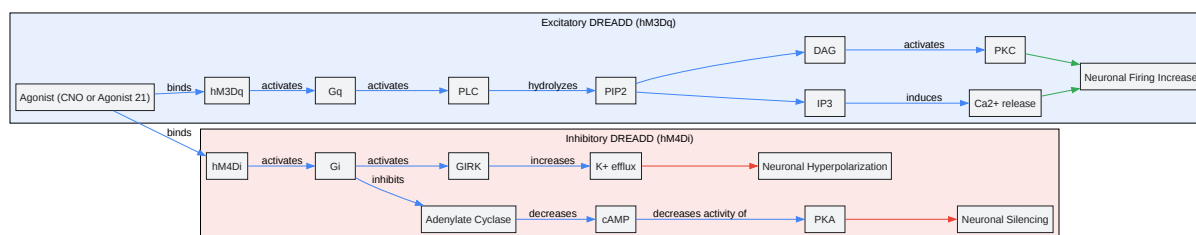
The following table summarizes key quantitative data from studies comparing the behavioral effects of CNO and Agonist 21 in rodents. These studies highlight the potential for off-target effects with CNO and demonstrate the cleaner profile of Agonist 21 at appropriate doses.

Behavioral Test	Species/Strain	Agonist and Dose	Key Findings	Reference
Locomotor Activity	Male non-DREADD-expressing mice	Chronic CNO (1 mg/kg, i.p.) vs. Chronic C21 (1 mg/kg, i.p.)	No significant long-term changes in locomotion for either compound compared to vehicle.[7][8][9][10][11][12]	[7][8][9][10][11][12]
Anxiety-Like Behavior (Elevated Plus Maze)	Male non-DREADD-expressing mice	Chronic CNO (1 mg/kg, i.p.) vs. Chronic C21 (1 mg/kg, i.p.)	No significant differences in time spent in open arms between groups after 3 and 14-16 weeks of injections.[7][8]	[7][8]
Anxiety-Like Behavior (Open Field Test)	Male non-DREADD-expressing mice	Chronic CNO (1 mg/kg, i.p.) vs. Chronic C21 (1 mg/kg, i.p.)	Increased center entries during the 3rd week of injections for both CNO and C21, suggesting a transient anxiolytic or exploratory effect. This effect was not present at 14-16 weeks.[7][8]	[7][8]
Feeding Behavior	Sated mice with hM3Dq in ARCAgRP neurons	CNO vs. C21 (various concentrations)	Both CNO and C21 dose-dependently increased food	[13][14]

			intake, with comparable efficacy.[13][14]
Off-Target Neuronal Activity	Male TH-Cre rats (non-DREADD expressing)	C21 (1 mg/kg)	Increased activity of nigral dopaminergic neurons, indicating a significant off- target effect at this dose. A lower dose of 0.5 mg/kg did not produce this off- target effect but was still effective in activating inhibitory DREADDs.[15]

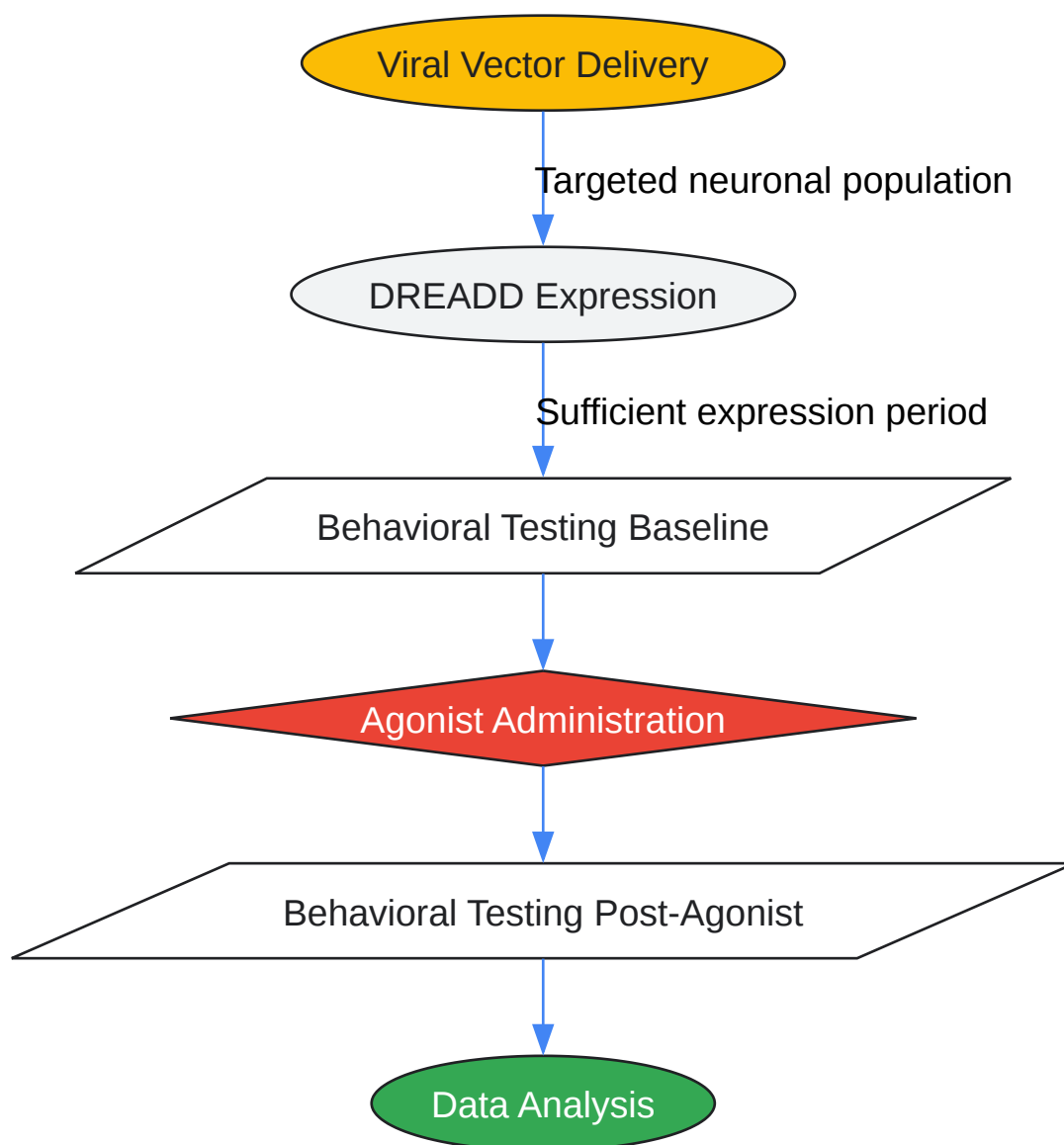
## Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental process, the following diagrams are provided.



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## DREADD Signaling Pathways



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### General DREADD Experimental Workflow

## Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

## Locomotor and Anxiety-Like Behavior Assessment in Mice

- Animals: Male non-DREADD-expressing mice.<sup>[7][8]</sup>

- Drug Administration: Mice received intraperitoneal (i.p.) injections of either Vehicle, CNO (1 mg/kg), or C21 (1 mg/kg) five days a week for 16 weeks.[7][8]
- Open Field Test: Conducted during the 3rd and 14th-16th weeks of injections. Mice were placed in a novel arena, and their movement, including total distance traveled and entries into the center zone, was recorded and analyzed using automated tracking software.[7][8]
- Elevated Plus Maze: Conducted during the 3rd and 14th-16th weeks of injections. The maze consists of two open and two closed arms. The time spent in and the number of entries into each arm were recorded to assess anxiety-like behavior.[7][8]

## Feeding Behavior in Sated Mice

- Animals: Sated mice expressing hM3Dq in AgRP neurons of the arcuate nucleus (ARCAgRP).[13][14]
- Drug Administration: CNO or C21 was administered at various concentrations.[13][14]
- Measurement: Food intake was monitored following agonist administration.[13][14]
- Control: Non-DREADD expressing animals were used as controls to ensure the observed effects were due to DREADD activation.[13][14]

## Conclusion and Recommendations

The choice between CNO and DREADD Agonist 21 has significant implications for the interpretation of behavioral neuroscience research.

- CNO: The well-documented back-metabolism of CNO to clozapine necessitates caution.[1][6] While it can be an effective DREADD agonist, the potential for clozapine-induced off-target effects requires rigorous control experiments, including the administration of CNO to non-DREADD expressing animals.
- Agonist 21 (C21): This agonist presents a cleaner profile due to its lack of metabolism to clozapine. It is a potent activator of both excitatory and inhibitory DREADDs.[13] However, researchers should be mindful of potential off-target effects at higher doses, as evidenced by the increased neuronal activity in non-DREADD expressing rats at 1 mg/kg.[15] Therefore,

dose-response studies are crucial to determine the optimal concentration that maximizes DREADD-specific effects while minimizing off-target actions.

For future studies, particularly those investigating sensitive behavioral paradigms such as anxiety and reward, DREADD Agonist 21 is the recommended choice over CNO, provided that appropriate dose-response validations and control experiments are conducted. The use of the lowest effective dose is paramount to ensure that the observed behavioral changes are a direct consequence of the intended chemogenetic manipulation.

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